Ortho-Methylphenoxy Substituent Confers Distinct VEGFR‑2 Binding Topography Compared to Para-Substituted and Unsubstituted Analogs
Molecular docking studies on 2-furylbenzimidazoles reveal that the hydrophobic N1‑substituent occupies the allosteric back pocket of VEGFR‑2, and the position of the methyl group on the phenoxy ring (ortho vs. para) reorients the furyl‑benzimidazole core within the ATP‑binding site, altering key hydrogen‑bond interactions with Glu885 and Asp1046 [1]. In a head‑to‑head docking comparison of a closely related series, the ortho‑methylphenoxy derivative (analogous to CAS 920116-20-7) exhibited a predicted binding free energy (ΔG_bind) of –9.2 kcal/mol versus –8.5 kcal/mol for the para‑methyl analog and –7.8 kcal/mol for the unsubstituted phenoxy analog, translating to a calculated ~3‑fold lower K_i value [2]. These in silico predictions are consistent with the observation that 2‑furylbenzimidazoles bearing ortho‑substituted N1‑side chains achieve >90% VEGF inhibition at 10 µg/mL in MCF‑7 cell‑based assays, whereas para‑substituted analogs reach only 70–85% inhibition under identical conditions [1].
| Evidence Dimension | Predicted binding free energy (ΔG_bind) to VEGFR‑2 kinase |
|---|---|
| Target Compound Data | ΔG_bind ≈ –9.2 kcal/mol (ortho‑methylphenoxy analog) |
| Comparator Or Baseline | Para‑methylphenoxy analog: ΔG_bind ≈ –8.5 kcal/mol; Unsubstituted phenoxy analog: ΔG_bind ≈ –7.8 kcal/mol |
| Quantified Difference | ΔΔG = –0.7 kcal/mol vs. para; –1.4 kcal/mol vs. unsubstituted |
| Conditions | AutoDock 4.2 docking into VEGFR‑2 crystal structure (PDB 2OH4); MCF‑7 cell‑based VEGF ELISA at 10 µg/mL |
Why This Matters
The ortho‑methylphenoxy architecture is predicted to yield tighter VEGFR‑2 engagement than its para‑substituted or unsubstituted counterparts, directly impacting target occupancy and downstream anti‑angiogenic efficacy.
- [1] Temirak A, Shaker YM, Ragab FA, Ali MM, Ali HI, El Diwani HI. Part I. Synthesis, biological evaluation and docking studies of new 2-furylbenzimidazoles as antiangiogenic agents. Eur J Med Chem. 2014;87:868-880. doi:10.1016/j.ejmech.2014.01.063. View Source
- [2] Abdullaziz MA, Abdel-Mohsen HT, El Kerdawy AM, Ragab FAF, Ali MM, Abu-Bakr SM, Girgis AS, El Diwani HI. Design, synthesis, molecular docking and cytotoxic evaluation of novel 2-furybenzimidazoles as VEGFR-2 inhibitors. Eur J Med Chem. 2017;136:315-329. doi:10.1016/j.ejmech.2017.04.068. View Source
